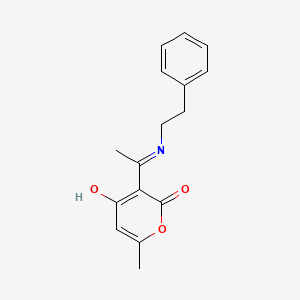

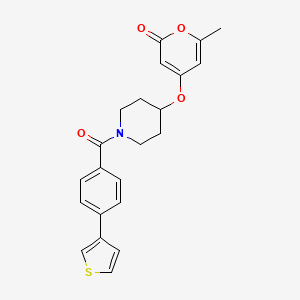

(E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

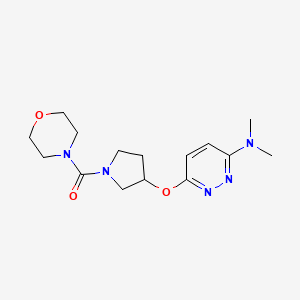

The compound is a pyran derivative with a phenethylamine moiety. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. Phenethylamine is an organic compound that acts as a central nervous system stimulant in humans .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized via condensation reactions. For example, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis

The molecular structure of similar compounds indicates the existence of a mixture of two tautomers, the main tautomer corresponds to the E-isomer .科学的研究の応用

Chemical Reaction Mechanisms and Kinetics :

- Goto, Kono, and Iguchi (1967) studied the kinetics of the reaction of dehydroacetic acid, closely related to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, with primary amines. They found that the conversion of related compounds in ethanol is attributed to an aminolysis reaction, involving a gem-diamine as an intermediate (Goto, Kono, & Iguchi, 1967).

Structural Analysis :

- Xiao, van der Helm, Hider, and Dobbin (1993) demonstrated that a structurally similar compound exists as a keto-enamine tautomer in the solid state. They emphasized the importance of resonance in the structure, evidenced by the planarity of the pyran ring and the molecule as a whole (Xiao, van der Helm, Hider, & Dobbin, 1993).

Synthesis of Derivatives and Probes :

- Prior et al. (2014) explored various condensation and ring-closing reactions to synthesize derivatives of pyridinones and morpholinopyrones, using related compounds. These derivatives, including fluorescent probes, could be employed for tracing biological pathways (Prior et al., 2014).

Crystallographic Studies :

- Hamdi, Speziale, and Jaud (1994) investigated the reaction of similar compounds, leading to the synthesis of pyran-2,4-diones, and analyzed their molecular and crystal structures (Hamdi, Speziale, & Jaud, 1994).

Synthesis and Bioactivity of Derivatives :

- You-ming (2007) synthesized derivatives of pyrano[4,3-c]pyrazol-4-(2H)-ones and evaluated their fungicidal and anticancer activities, indicating the potential of these compounds in pharmaceutical applications (Wang You-ming, 2007).

Transition Metal Complexes and Ligands :

- Luo, Liu, Rettig, and Orvig (1995) prepared rhenium(V) and technetium(V) complexes using ligands derived from compounds structurally related to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, exploring their potential in coordination chemistry (Luo, Liu, Rettig, & Orvig, 1995).

Photophysical Properties :

- Vembris et al. (2012) synthesized derivatives with styryl-4H-pyran-4-ylidene fragments and investigated their thermal and optical properties, highlighting their potential for photonic device applications (Vembris et al., 2012).

Photosynthetic Electron Transport Inhibitors :

- Asami, Takahashi, and Yoshida (1987) synthesized a series of 3-(1-alkylaminoalkylidene)-6-methyl-2H-pyran-2,4(3H)-diones, structurally similar to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, and found that some compounds showed high photosynthetic electron transport inhibition (Asami, Takahashi, & Yoshida, 1987).

特性

IUPAC Name |

4-hydroxy-6-methyl-3-[C-methyl-N-(2-phenylethyl)carbonimidoyl]pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-10-14(18)15(16(19)20-11)12(2)17-9-8-13-6-4-3-5-7-13/h3-7,10,18H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWHUWAUPSGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NCCC2=CC=CC=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2801149.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801151.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)

![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801157.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)

![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2801170.png)